molecular formula C₁₈H₂₂O₆ B018226 Methyl mycophenolate CAS No. 31858-66-9

Methyl mycophenolate

Cat. No. B018226
CAS RN: 31858-66-9
M. Wt: 334.4 g/mol
InChI Key: ZPXRQFLATDNYSS-BJMVGYQFSA-N
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Description

Methyl mycophenolate, a derivative of mycophenolic acid (MPA), is an immunosuppressant that has seen extensive use in organ transplantation and autoimmune disease management. MPA acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine synthesis pathway, leading to a reduction in lymphocyte proliferation and thus, immunosuppression.

Synthesis Analysis

Methyl mycophenolate is synthesized through the esterification of mycophenolic acid, resulting in an ester prodrug that is more lipophilic, enhancing its oral bioavailability. The synthesis process focuses on modifying the carboxyl group of mycophenolic acid to form the methyl ester, facilitating its absorption and conversion back to MPA in vivo.

Molecular Structure Analysis

The molecular structure of methyl mycophenolate features a phenolic ether and an α,β-unsaturated lactone ring, crucial for its biological activity. The lactone ring is essential for the reversible inhibition of IMPDH, while modifications to the phenolic ether can alter its pharmacokinetic properties.

Chemical Reactions and Properties

Methyl mycophenolate undergoes hydrolysis in vivo to release mycophenolic acid, the active form that exerts the immunosuppressive effect. This reaction is essential for the drug's activity, as MPA is the actual inhibitor of IMPDH. The compound's ester group makes it more susceptible to hydrolysis compared to mycophenolic acid, influencing its pharmacokinetic profile.

Physical Properties Analysis

The physical properties of methyl mycophenolate, such as solubility and melting point, are influenced by its ester group. It has better solubility in organic solvents compared to mycophenolic acid, which improves its formulation into oral dosage forms. The compound's stability and solubility are critical for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Chemically, methyl mycophenolate exhibits properties typical of esters, including hydrolysis under alkaline conditions. Its chemical stability and reactivity are important for its pharmacological profile, as these characteristics determine the rate and extent of conversion back to MPA in the body.

Scientific Research Applications

  • Treatment of Myasthenia Gravis : MMF shows promise in improving symptoms of myasthenia gravis compared to a placebo in a double-blind, placebo-controlled pilot study (Meriggioli et al., 2003).

  • Chronic Kidney Disease : It reduces renal injury and inflammation in chronic kidney disease, particularly in a chronic nitric oxide inhibition model, suggesting its potential as a treatment option (Fujihara et al., 2001).

  • Pediatric Liver Transplant : MMF is effective in treating steroid-resistant rejection in pediatric liver transplant recipients, showing good long-term graft function and an acceptable side-effect profile (Aw et al., 2008).

  • Renal Transplantation : It reduces allograft rejection in renal transplantation, with a pharmacokinetic-pharmacodynamic relationship (Hale et al., 1998).

  • Kidney Transplantation Outcomes : Treatment with MMF improves patient survival, graft survival, and death-censored graft survival in kidney transplantation, particularly notable in high-risk recipients like African Americans (Srinivas et al., 2005).

  • Spinal Cord Injury : MMF administration after spinal cord injury in young rats decreases apoptosis and improves neurologic recovery compared to methylprednisolone (Bilginer et al., 2009).

  • Pediatric Anti-NMDAR Encephalitis : It may be effective and safe in treating this condition, with delayed use potentially being the main reason for treatment failure (Hao et al., 2020).

  • Systemic Lupus Erythematosus : MMF effectively treats refractory hemolytic anemia in systemic lupus erythematosus patients, offering a nonrenal treatment option (Mak & Mok, 2005).

  • Multiple Sclerosis Treatment : It improves neurological function and alters blood T-lymphocyte subsets in rats with experimental autoimmune encephalomyelitis, suggesting potential in multiple sclerosis treatment (Zhu et al., 2014).

  • Neuromuscular Diseases : MMF is a safe and promising immunosuppressant for treating neuromuscular diseases (Chaudhry et al., 2001).

  • Autoimmune Myasthenia Gravis : It improves postintervention status in patients with this condition, with observed side effects not necessitating discontinuation (Meriggioli et al., 2003).

  • Psoriasis Treatment : Eucalyptol and N-methyl-2-pyrrolidone enhance MMF permeation for topical use, potentially improving psoriasis treatment effectiveness (Amnuaikit et al., 2016).

  • Polymyositis Therapy : MMF may be a useful alternative treatment for polymyositis when standard therapeutic regimens fail (Schneider et al., 2002).

  • Biosynthesis of Mycophenolic Acid : The enzyme MpaG′ shows significant substrate flexibility in the biosynthesis of mycophenolic acid (Zhang et al., 2015).

  • Pharmaceutical Analysis : Novel voltammetric sensors improve the detection accuracy of MMF in pharmaceutical samples (Hosseini et al., 2019).

  • Pharmacokinetics in Autoimmune Disease : The pharmacokinetics of MMF in autoimmune disease patients show complex behavior influenced by various factors (Abd Rahman et al., 2013).

  • Systemic Sclerosis Treatment : MMF is effective and safe for treating systemic sclerosis, improving or stabilizing interstitial lung disease and skin involvement (Omair et al., 2015).

  • Severe Early Systemic Sclerosis : A combination treatment involving MMF shows good clinical, functional, and radiological results in patients with severe early systemic sclerosis (Vanthuyne et al., 2007).

  • Lupus Nephritis in Mice : MMF significantly reduces albuminuria and glomerulonephritis severity in the MRL/lpr mouse model of lupus, though its immune-modulating effects are still unclear (van Bruggen et al., 1998).

Safety And Hazards

Methyl mycophenolate can cause hypersensitive reactions resulting in rash, redness, itching, and inflammation . It is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye .

Future Directions

Mycophenolate is widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), inflammatory myopathies, and some systemic vasculitides . It is also used in patients who have received kidney transplants and other solid organ transplants .

properties

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXRQFLATDNYSS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112946
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl mycophenolate

CAS RN

31858-66-9
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31858-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl mycophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL MYCOPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PH Nelson, E Eugui, CC Wang… - Journal of medicinal …, 1990 - ACS Publications
… (a) To a solution of methyl mycophenolate lb (15.0 g, 45 mmol) in dry CH2C12 (30 mL) at 0 C was added Et2NPr‘ (7.23 g, 56 mmol) and then, over 10 min, MEM chloride (6.96 g, 56 …
Number of citations: 116 pubs.acs.org
MB Halle, W Lee, T Yudhistira, M Kim… - European Journal of …, 2019 - Wiley Online Library
… catalyst (Pd 2 dba 3 and XPhos); however, this resulted in not only the critical cross-coupling, but also the deprotection of the double bond, thereby providing methyl mycophenolate in …
JC Rohloff, JO Gardner, RW Towne - Tetrahedron letters, 1995 - Elsevier
… Addition of methyl mycophenolate 4 to sodium hexamethyldisilyazide (NaHMDS, 2.2 eq.) in THF at -7O’C formed a soluble species, presumably dianion 11 (Scheme I), which upon …
Number of citations: 14 www.sciencedirect.com
FE Gainer, HJ Wesselman - Journal of Pharmaceutical Sciences, 1970 - Elsevier
… compounds were methyl mycophenolate and mycophenolic … was convenient to form methyl mycophenolate from monosodium … one component, methyl mycophenolate. Chromatography …
Number of citations: 16 www.sciencedirect.com
AE Jones, HK Wilson, P Meath, X Meng, DW Holt… - Tetrahedron …, 2009 - Elsevier
… The phenolic glycosides are obtained by phase-transfer-catalysed alkylation of methyl mycophenolate in very high yield, as an excellent alternative to the Königs-Knorr reaction. We …
Number of citations: 8 www.sciencedirect.com
P Silalai, D Pruksakorn, A Chairoungdua… - Bioorganic & Medicinal …, 2021 - Elsevier
… Esterification of the MPA 1 with CH 3 OH in the presence of H 2 SO 4 afforded the methyl mycophenolate 2 followed by propargylation reaction of 2 with propargyl bromide and K 2 CO 3 …
Number of citations: 9 www.sciencedirect.com
RM Carman - Australian Journal of Chemistry, 1978 - researchgate.net
… Water was added to give the acetate of methyl mycophenolate (If), mp 102" (from aqueous methanol and after distillation at 125"/0.01 mm) (Found: C, 63.8; H, 6.4. C20H2407 requires C…
Number of citations: 11 www.researchgate.net
K Ando, S SUZUKI, M ARITA - The Journal of Antibiotics, 1970 - jstage.jst.go.jp
41O THE JOURNAL OF ANTIBIOTICS AUG. I97O methylmycophenolate [II] or its potassium salt [III] were condensed with methyl (tri-O-acetyl^-D-glucopyranosyl bromide)-uronate[VII] by …
Number of citations: 14 www.jstage.jst.go.jp
G Cholewinski, M Malachowska-Ugarte… - Current medicinal …, 2010 - ingentaconnect.com
… Synthetic pathway requires lactone ring opening and starts from methyl mycophenolate (51), which was converted to tbutyl ester with phenol group protected as β-methoxyethoxymethyl …
Number of citations: 28 www.ingentaconnect.com
PA Brookes, J Cordes, AJP White… - European Journal of …, 2013 - Wiley Online Library
… and XPhos), however, not only mediated the critical cross-coupling reaction, but also conveniently resulted in deprotection of the double bond, thereby providing methyl mycophenolate (…

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